Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidine derivatives are being utilized in different ways as anticancer agents .
Method of Application: A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
Results or Outcomes: ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Piperidine derivatives are being utilized in different ways as antiviral agents .
Piperidine derivatives are being utilized in different ways as antimalarial agents .
Piperidine derivatives are being utilized in different ways as antimicrobial agents .
Piperidine derivatives are being utilized in different ways as antihypertension agents .
3-(Piperidin-4-yl)pyridine is a heterocyclic organic compound characterized by the presence of a piperidine ring attached to a pyridine moiety. Its chemical formula is , and it features a piperidine group at the 3-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Research indicates that 3-(Piperidin-4-yl)pyridine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as:
The synthesis of 3-(Piperidin-4-yl)pyridine typically involves several steps:
3-(Piperidin-4-yl)pyridine has several applications in various fields:
Interaction studies involving 3-(Piperidin-4-yl)pyridine focus on its binding affinities and mechanisms of action with biological targets. Notable findings include:
Several compounds share structural similarities with 3-(Piperidin-4-yl)pyridine, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Piperidinylpyridine | Contains a piperidinyl group | Exhibits different receptor binding profiles |
4-(Piperidin-1-yl)pyrimidine | Substituted at the 4-position with piperidine | Potential anti-cancer activity |
2-(Piperidin-4-yl)pyrimidine | Piperidine at the 2-position | Different metabolic pathways |
3-(Piperidin-2-yl)pyridine | Piperidine at the 2-position | Distinct pharmacological effects |
The uniqueness of 3-(Piperidin-4-yl)pyridine lies in its specific positioning of functional groups, which influences its biological activity and potential therapeutic applications compared to other similar compounds. Its ability to modulate enzyme activity and receptor interactions makes it a valuable candidate for further research in drug development.
Irritant